molecular formula C16H14ClF3N4O4S B2735432 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine CAS No. 946387-22-0

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine

Cat. No.: B2735432
CAS No.: 946387-22-0
M. Wt: 450.82
InChI Key: PNBXGBDMHOHHDB-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a combination of pyridine, piperazine, and sulfonyl groups

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O4S/c17-12-9-11(16(18,19)20)10-21-15(12)22-5-7-23(8-6-22)29(27,28)14-4-2-1-3-13(14)24(25)26/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXGBDMHOHHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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